molecular formula C27H23ClN4O2 B2647659 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1189733-45-6

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2647659
CAS RN: 1189733-45-6
M. Wt: 470.96
InChI Key: ORJJXERADAGZDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C26H20ClFN4O2, and it has an average mass of 474.914 Da . More detailed structural analysis would require specialized software and expertise in structural chemistry.

Scientific Research Applications

Antimicrobial Applications

Research by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including compounds structurally related to the one , demonstrating significant antibacterial and antifungal activities against pathogenic microorganisms. Their study highlights the potential of such compounds as promising antimicrobial agents (Debnath & Ganguly, 2015).

Anti-Inflammatory Effects

In another study, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, revealing moderate anti-inflammatory activity in animal models. This suggests that compounds with a similar structural framework, such as the one being researched, could have potential applications in treating inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Pharmaceutical Potential

Habernickel (2002) discussed the diverse pharmaceutical applications of pyridazino[4,5-b]indole-1-acetamide compounds, including neuroprotective, dermatological, and cytostatic activities. These compounds' broad activity spectrum indicates a promising future for similar compounds in drug development (Habernickel, 2002).

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-20-10-9-18(2)22(28)13-20/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJJXERADAGZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

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